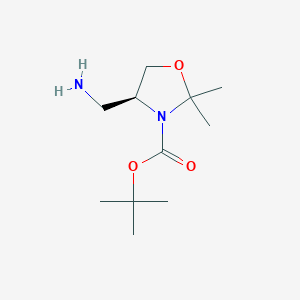

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate, also known as (S)-N-Boc-4-(aminomethyl)-2,2-dimethyloxazolidine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.30 g/mol

- CAS Number : 1186497-83-5

Mechanisms of Biological Activity

-

Antioxidant Activity :

- Compounds similar to (S)-tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine have demonstrated significant antioxidant properties. For example, derivatives have shown high antioxidant activity in assays such as ABTS and FRAP, which assess the ability to scavenge free radicals and reduce oxidative stress in biological systems .

-

Cholinesterase Inhibition :

- The compound has potential applications in neuroprotection due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease . The inhibition mechanism is characterized as mixed-type reversible inhibition with specific IC50 values indicating potency against these enzymes.

- Kinetic Resolution :

Study on Antioxidant Properties

A study evaluated various oxazolidine derivatives for their antioxidant capabilities. The results indicated that certain modifications to the oxazolidine structure significantly enhanced antioxidant activity, making them potential candidates for therapeutic use in oxidative stress-related diseases .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 5.0 | Antioxidant |

| Compound B | 3.5 | Antioxidant |

| (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine | 4.0 | Antioxidant |

Cholinesterase Inhibition Study

In a comparative study focusing on cholinesterase inhibitors, (S)-tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine was found to exhibit significant inhibitory effects on both AChE and BChE.

| Inhibitor | IC50 AChE (µM) | IC50 BChE (µM) |

|---|---|---|

| Tacrine | 1.90 ± 0.16 | 0.084 ± 0.008 |

| (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine | 10.5 ± 1.5 | 8.0 ± 1.0 |

The study concluded that the compound's structure allows it to effectively bind to the active sites of cholinesterases, thus preventing their action on acetylcholine and potentially aiding in cognitive enhancement therapies .

Applications De Recherche Scientifique

Alzheimer's Disease Research

Recent studies have highlighted the potential of (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate as a precursor in the synthesis of multifunctional agents aimed at treating Alzheimer's disease. It serves as a scaffold for developing compounds that inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Synthesis of Chiral Amines

This compound is also utilized in the synthesis of chiral amines, which are critical intermediates in pharmaceuticals. Its oxazolidine structure allows for the introduction of chirality into synthetic pathways, facilitating the production of biologically active molecules with specific stereochemical configurations. The ability to manipulate its structure makes it a valuable tool in asymmetric synthesis .

Building Block for Complex Molecules

This compound is employed as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives that serve different purposes in chemical research and development. For example, it can undergo transformations to yield other nitrogen-containing heterocycles that are important in medicinal chemistry .

Polymer Chemistry

The compound has also found applications in polymer chemistry, where it can be used to synthesize polymers with specific functionalities. Its ability to form stable linkages allows it to act as a cross-linking agent or a modifier in polymer formulations, enhancing material properties for various applications .

Case Studies and Research Findings

Propriétés

IUPAC Name |

tert-butyl (4S)-4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVMBAOWKUKBRU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CN)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.